REACTION_CXSMILES
|
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:4]=[CH:5][C:6]([NH:9][C:10](=[O:15])[C:11]([CH3:14])([CH3:13])[CH3:12])=[N:7][CH:8]=1.CN(CCN(C)C)C.[Li]CCCC.[I:31]I>C1COCC1>[I:31][C:5]1[C:6]([NH:9][C:10](=[O:15])[C:11]([CH3:12])([CH3:13])[CH3:14])=[N:7][CH:8]=[C:3]([C:2]([F:16])([F:1])[F:17])[CH:4]=1
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=CC(=NC1)NC(C(C)(C)C)=O)(F)F
|
Name
|
|
Quantity
|
33.3 mL
|
Type
|
reactant
|
Smiles
|
CN(C)CCN(C)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
139.6 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-75 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2 hours at −75° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aqueous sodium thiosulfate solution
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with DCM (2×150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
After filtering off the drying agent
|
Type
|
CUSTOM
|
Details
|
removing the solvent
|
Type
|
CUSTOM
|
Details
|
on a rotary evaporator the residue
|
Type
|
CUSTOM
|
Details
|
was purified by means of column chromatography (ether: cyclohexane=1:1) and N-(3-iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide (13 g, 39.1%)
|
Type
|
CUSTOM
|
Details
|
was thereby obtained
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
IC=1C(=NC=C(C1)C(F)(F)F)NC(C(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |